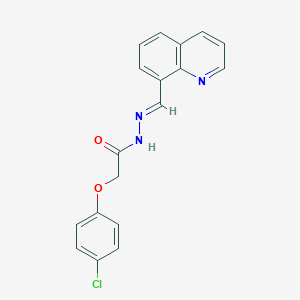
6,7-dimethoxy-4-(2-thienyl)-3,4-dihydro-2(1H)-quinolinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to 6,7-dimethoxy-4-(2-thienyl)-3,4-dihydro-2(1H)-quinolinone often involves multicomponent reactions, highlighting the versatility and efficiency of these methods in constructing complex quinolinone derivatives. For instance, Patel et al. (2022) described a microwave-assisted multicomponent synthesis of 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones, demonstrating the rapid and convenient synthesis of these compounds with high yield and green credentials (Patel et al., 2022).
Molecular Structure Analysis
Detailed molecular structure analyses, including X-ray diffraction and density functional theory (DFT) studies, are essential for understanding the conformational and electronic properties of quinolinone derivatives. Patel et al. (2022) reported single-crystal XRD analysis and DFT studies on novel dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones, providing insights into their geometric parameters and physicochemical properties (Patel et al., 2022).
Applications De Recherche Scientifique
Synthesis and Biological Activity
One study focused on the synthesis and biological activity of novel thieno[2,3-b]quinoline, quinolino[3′,2′:4,5]thieno[3,2-d]pyrimidine, and pyrido[2′,3′:4,5]thieno[2,3-b]quinoline derivatives. These compounds showed inhibitory activity against Saccharomyces cerevisiae, suggesting potential antifungal applications. This research underscores the chemical versatility and biological relevance of thienyl-quinolinone derivatives in developing new therapeutic agents (El-Gaby et al., 2006).
Crystal Structure and In Silico Studies
Another research effort described the synthesis, crystal structure, and in silico studies of novel 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones. The study presented detailed crystallographic and theoretical data, suggesting the compounds' potential for binding to biological targets, including the main protease of SARS-CoV-2. This highlights the potential of quinolinone derivatives in addressing contemporary challenges in viral diseases (Patel et al., 2022).
Antitumor Evaluation
Research into thieno[3',2':4,5]thieno[2,3-c]quinolones and their derivatives has shown promising antitumor activity. A study synthesized novel derivatives and evaluated their cytostatic activities against various malignant cell lines, highlighting the potential of these compounds in cancer research and therapy development (DoganKoruznjak et al., 2002).
Solid-Phase Synthesis and Biological Activities
Quinolinones have been identified to possess various biological activities, including antibacterial, anticancer, and antiviral properties. A study focused on the solid-phase synthesis of a quinolinone library, highlighting the compounds' potential as immunomodulators, receptor agonists, and enzyme inhibitors. This work demonstrates the application of solid-phase synthesis in rapidly developing libraries of biologically active quinolinone derivatives for pharmaceutical research (Kwak et al., 2015).
Synthesis and Photophysical Properties
The synthesis and characterization of dimeric indium quinolinates, incorporating quinolinol-based structures, revealed insights into their photophysical properties. This research has implications for the development of materials with potential applications in optoelectronic devices (Kwak et al., 2020).
Propriétés
IUPAC Name |
6,7-dimethoxy-4-thiophen-2-yl-3,4-dihydro-1H-quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3S/c1-18-12-6-9-10(14-4-3-5-20-14)7-15(17)16-11(9)8-13(12)19-2/h3-6,8,10H,7H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJTOHGOOLPRBHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(CC(=O)N2)C3=CC=CS3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-Dimethoxy-4-thiophen-2-yl-3,4-dihydro-1H-quinolin-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(1,3-dimethyl-2,5-dioxo-4-imidazolidinyl)-N-[(7-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)methyl]acetamide](/img/structure/B5551411.png)
![4-(ethylthio)-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B5551418.png)
![4-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)phenyl acetate](/img/structure/B5551438.png)
![N-(3-chloro-2-methylphenyl)-2-[(5-methyl-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5551441.png)
![4-[(2,4-dimethoxybenzylidene)amino]-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5551447.png)
![2-(4-ethyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-[(5-ethyl-2-pyridinyl)methyl]-N-methylacetamide](/img/structure/B5551458.png)
![4-[(4aR*,7aS*)-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]-N-methyl-N-(pyridin-3-ylmethyl)pyrimidin-2-amine](/img/structure/B5551460.png)
![N-[3-(acetylamino)phenyl]-3-nitrobenzamide](/img/structure/B5551468.png)

![N-({1-[(2-methyl-1H-imidazol-1-yl)methyl]cyclopropyl}methyl)pyrimidin-4-amine](/img/structure/B5551478.png)
![3-[5-(aminosulfonyl)-2-thienyl]-N-cyclopropylbenzamide](/img/structure/B5551481.png)
![3-[1-(3-amino-3-oxopropyl)-1H-pyrazol-4-yl]-N,N-diethylbenzamide](/img/structure/B5551485.png)
![N-phenyl-6-[(2-pyridinylthio)methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B5551502.png)
![2-(3-methylphenyl)-4-[2-oxo-2-(1-pyrrolidinyl)ethyl]-5-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5551506.png)